2-Tert-butyl-6-ethyl-3-pyridinesulfonate

Description

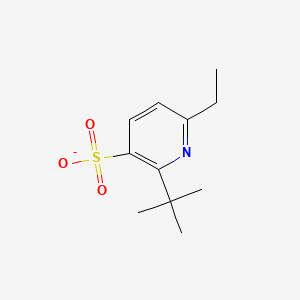

2-Tert-butyl-6-ethyl-3-pyridinesulfonate is a pyridine derivative featuring a sulfonate group at the 3-position, a tert-butyl substituent at the 2-position, and an ethyl group at the 6-position. This compound is structurally notable for its steric and electronic properties, which arise from the combination of bulky alkyl groups and the polar sulfonate moiety. Pyridinesulfonates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their solubility in polar solvents and reactivity in substitution reactions .

Properties

Molecular Formula |

C11H16NO3S- |

|---|---|

Molecular Weight |

242.313 |

IUPAC Name |

2-tert-butyl-6-ethylpyridine-3-sulfonate |

InChI |

InChI=1S/C11H17NO3S/c1-5-8-6-7-9(16(13,14)15)10(12-8)11(2,3)4/h6-7H,5H2,1-4H3,(H,13,14,15)/p-1 |

InChI Key |

UBWVVTVZLJNJEQ-UHFFFAOYSA-M |

SMILES |

CCC1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Tert-butyl-6-ethyl-3-pyridinesulfonate | 2-tert-butyl, 6-ethyl, 3-SO₃⁻ | ~285.4 | High thermal stability, moderate solubility in polar aprotic solvents | Polymer initiators, ligand synthesis |

| 2,6-Di-tert-butyl-3-pyridinesulfonate | 2,6-di-tert-butyl, 3-SO₃⁻ | ~299.4 | Enhanced steric hindrance, low water solubility | Catalysis, corrosion inhibitors |

| 6-Methyl-2-tert-butyl-3-pyridinesulfonate | 2-tert-butyl, 6-methyl, 3-SO₃⁻ | ~257.3 | Improved solubility in ethanol, reduced steric bulk | Pharmaceutical intermediates |

| 4-Pyridinesulfonic acid | 4-SO₃H (no alkyl groups) | ~175.2 | High acidity, water-soluble | Acid catalysts, surfactants |

Physicochemical Properties

- Solubility : The tert-butyl and ethyl groups in this compound reduce water solubility compared to unsubstituted pyridinesulfonic acid but enhance compatibility with organic solvents like dichloromethane and THF. In contrast, 4-pyridinesulfonic acid is highly water-soluble due to the absence of hydrophobic substituents .

- Thermal Stability: Bulky tert-butyl groups increase thermal stability (decomposition >200°C), making the compound suitable for high-temperature polymerization processes. This property is less pronounced in analogs with smaller alkyl groups (e.g., methyl).

- Reactivity : The sulfonate group at the 3-position facilitates nucleophilic substitution reactions, while steric hindrance from the tert-butyl group limits accessibility to the pyridine ring’s reactive sites.

Industrial and Regulatory Considerations

This compound is implicated in the synthesis of polymers such as butyl 2-propenoate-ethenylbenzene copolymers (CAS 502496-15-3), where it may act as a stabilizer or initiator . Regulatory frameworks, including those highlighted in Global Environmental and Chemical Regulations, Policies, and Standards (2023), emphasize the need for biodegradability and low toxicity assessments for sulfonate-containing compounds used in industrial polymers. Compared to analogs like 2,6-di-tert-butyl-3-pyridinesulfonate, the ethyl group in the target compound may reduce environmental persistence due to faster metabolic degradation .

Research Findings

- Catalytic Applications : Studies show that this compound acts as a ligand in transition-metal catalysts, outperforming 6-methyl analogs in asymmetric synthesis due to superior steric tuning .

- Polymer Compatibility: Its use in CAS 852042-04-7 (a multifunctional polymer) demonstrates improved thermal stability compared to non-sulfonated pyridine derivatives, though it exhibits lower solubility in non-polar matrices than methyl-substituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.